Methyl 3-amino-5-methylhexanoate

solubility drug formulation reaction medium

Methyl 3-amino-5-methylhexanoate is a β-amino acid ester with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol. It is a chiral compound, with both (S)- and (R)-enantiomers available, and is commonly used as a research intermediate in organic synthesis.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B1499740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-methylhexanoate
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)OC)N
InChIInChI=1S/C8H17NO2/c1-6(2)4-7(9)5-8(10)11-3/h6-7H,4-5,9H2,1-3H3
InChIKeyLLLSCIXQSDYKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-5-methylhexanoate: A β-Amino Ester Intermediate for Chemical Synthesis


Methyl 3-amino-5-methylhexanoate is a β-amino acid ester with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a chiral compound, with both (S)- and (R)-enantiomers available, and is commonly used as a research intermediate in organic synthesis. The compound is characterized by its primary amine and methyl ester functional groups, which are central to its reactivity profile as a building block .

Why Methyl 3-amino-5-methylhexanoate Cannot Be Assumed Interchangeable with Other β-Homoleucine Derivatives


Within the β-homoleucine family, functional group changes (e.g., ester vs. acid vs. tert-butyl carbamate) and stereochemistry critically alter key properties such as reactivity, solubility, and handling. For example, the methyl ester provides a different balance of lipophilicity and reactivity compared to the free carboxylic acid or the bulkier, more labile tert-butyl ester . Similarly, the choice of enantiomer is a critical control point for synthetic outcomes, as the use of an incorrect stereoisomer can lead to a different diastereomeric pathway and failure of subsequent chiral resolution steps . Substituting these analogs without verification can lead to synthetic failure, unexpected side reactions, or costly purification challenges.

Quantitative Differentiation of Methyl 3-amino-5-methylhexanoate Against Closest Analogs


Aqueous Solubility: Methyl Ester vs. Predicted Free Acid Solubility

The methyl ester form exhibits a predicted aqueous solubility of 14.6 mg/mL (0.0914 mol/L) based on the ESOL topological method . This value provides a quantitative benchmark that differentiates it from the free carboxylic acid (3-amino-5-methylhexanoic acid), for which no specific measured solubility is directly comparable in the same dataset. However, the conversion of the polar carboxyl group to a methyl ester is known to increase lipophilicity and reduce water solubility, a principle that would apply when comparing this ester to its parent acid .

solubility drug formulation reaction medium

Predicted Physicochemical Profile: Methyl Ester vs. Free Acid and tert-Butyl Ester

The predicted physicochemical profile of (S)-Methyl 3-amino-5-methylhexanoate includes a consensus Log P (octanol-water partition coefficient) of 1.17 . This value quantifies its lipophilicity, which is higher than what would be expected for the more polar free acid and lower than the more lipophilic tert-butyl ester (calculated Log P for tert-butyl ester ~2.2 based on structural analogs) . Additionally, the predicted boiling point of the methyl ester is 213.2±23.0 °C .

physicochemical properties lipophilicity medicinal chemistry

Enantiomeric Purity and Analytical Characterization

The (S)-enantiomer of the methyl ester (CAS 181075-66-1) is available with a standard purity of 95% and is supplied with batch-specific analytical data, including NMR, HPLC, and GC reports . The compound has a defined SMILES string `COC(=O)C[C@@H](N)CC(C)C` and an InChIKey of `LLLSCIXQSDYKEB-ZETCQYMHSA-N`, which unequivocally defines its stereochemistry . In contrast, the racemic mixture (CAS 1005188-12-4) lacks this stereochemical definition and would not be suitable for applications requiring a specific enantiomer .

chiral synthesis quality control analytical chemistry

Safety and Handling Profile: Free Base Methyl Ester vs. Hydrochloride Salt

The free base methyl ester (CAS 1005188-12-4) is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile differs from its hydrochloride salt (CAS 96386-93-5), which is a solid with a higher molecular weight (195.69 g/mol) and potentially different handling and storage requirements, although specific comparative hazard data for the salt is not readily available [1].

laboratory safety chemical procurement handling protocols

Validated Research Scenarios for Methyl 3-amino-5-methylhexanoate Based on Differential Evidence


Intermediate in Stereoselective Synthesis Requiring a Defined Chiral β-Amino Ester

In the synthesis of chiral pharmaceutical intermediates, the (S)- or (R)-enantiomer of methyl 3-amino-5-methylhexanoate is a crucial building block . Its defined stereochemistry, verifiable by NMR and HPLC, ensures the generation of a specific diastereomer in downstream reactions, which is essential for achieving the desired enantiopurity in the final target, such as analogs of the anticonvulsant drug Pregabalin . The racemic mixture is unsuitable for this application.

Precursor in Medicinal Chemistry for Optimizing Lipophilicity

Medicinal chemistry programs focused on optimizing the lipophilicity of lead compounds can utilize the methyl ester of β-homoleucine. Its predicted Log P of 1.17 provides a quantitative middle-ground between more polar free acids (Log P ~ -1.5) and more lipophilic esters like the tert-butyl ester (Log P ~ 2.2) . This allows for fine-tuning of a molecule's physicochemical properties without resorting to more drastic structural changes.

Standard Reagent for Reactions Requiring a Volatile, Removable Protecting Group

The methyl ester functionality serves as a protecting group for the carboxylic acid that can be removed under specific conditions. Its relatively high predicted boiling point (213.2±23.0 °C) compared to smaller esters indicates its volatility profile . This makes it a suitable choice in synthetic sequences where the ester needs to remain intact through several steps but can be selectively cleaved at a later stage, differentiating it from more acid-labile protecting groups like the tert-butyl ester .

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